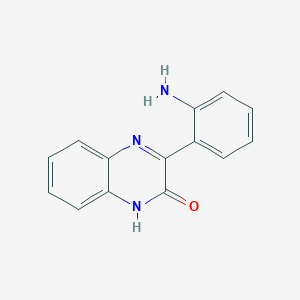

3-(2-aminophenyl)quinoxalin-2(1H)-one

概要

説明

3-(2-aminophenyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with an amino group at the 2-position and a phenyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with 2-hydroxyquinoxaline. One efficient method involves the use of methyl perfluoroalk-2-ynoates, which undergoes consecutive intermolecular Michael addition and intramolecular cyclization . This method provides good yields and is considered efficient and mild.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

化学反応の分析

Cyclocondensation with Carbonyl Compounds

Reaction with α-keto acids or glyoxylic acids under catalyst-free aqueous conditions yields benzimidazoles or quinoxalinone derivatives:

-

Example :

Mechanism : Deprotection of the Boc group followed by intermolecular cyclization .

Photoredox-Mediated Alkylation/Arylation

The C3 position undergoes radical-based functionalization:

Alkylation with Alkylborates

Arylation with Diaryliodonium Salts

| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| C3-Alkylation | Ru(bpy)₃Cl₂, alkylborates | CH₃CN, visible light | 75–92 | |

| C3-Arylation | Ir(ppy)₃, diaryliodonium salts | DCE, blue LED | 68–89 |

Multi-Component Reactions (MCRs)

Example : Trifluoromethylation via radical pathways:

-

Reactants :

-

CF₃SO₂Na (trifluoromethyl source)

-

Styrene (alkene)

-

-

Conditions : K₂S₂O₈, H₂O, 80°C

Mechanism :

-

K₂S₂O₈ generates CF₃ radicals.

-

Radical addition to styrene forms alkyl radicals.

Oxidative Coupling

Selectfluor promotes coupling with alcohols/amines:

-

Substrates : Primary/secondary alcohols, thiols

-

Conditions : Selectfluor (2 equiv), MeCN, RT

| Coupling Partner | Oxidant | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alcohols | Selectfluor | 3-Alkoxyquinoxalinones | 65–88 | |

| Thiols | Selectfluor | 3-Substituted quinoxalinones | 70–84 |

Spirocyclization Reactions

Reaction with methyl perfluoroalk-2-ynoates forms benzoazepinoquinoxalines:

Mechanism : Sequential radical addition and cyclization .

Functional Group Compatibility

The amino group participates in:

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have demonstrated efficient methods for synthesizing this compound, often utilizing multi-component reactions that enhance yield and purity. For instance, a three-component free radical cascade reaction has been reported, leading to the production of various quinoxalin-2(1H)-one derivatives with significant yields .

Biological Activities

1. Antibacterial Properties:

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The structure–activity relationship (SAR) analyses suggest that modifications to the aryl moiety can enhance antibacterial efficacy .

2. COX-2 Inhibition:

One of the prominent applications of this compound is its role as a COX-2 inhibitor. Studies have demonstrated that certain derivatives possess moderate to strong inhibitory effects against COX-2 enzymes, which are implicated in inflammatory processes and cancer progression. The most active inhibitors were identified among compounds with specific electron-donating groups at key positions on the aromatic ring .

3. Anticancer Activity:

The compound has also been investigated for its potential anticancer properties. It has been shown to exert antiproliferative effects through various mechanisms, including targeting tubulin polymerization and topoisomerase II-DNA interactions. These mechanisms are crucial for disrupting cancer cell proliferation and survival .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Anticancer Research: In a study evaluating the antiproliferative effects of quinoxaline derivatives on colorectal cancer cells, specific modifications to the quinoxaline core significantly enhanced activity against cancer cell lines. The findings suggest that these compounds could serve as lead structures for developing new anticancer agents .

- Inflammation Studies: Another investigation focused on the anti-inflammatory properties of this compound derivatives in models of acute inflammation. Results indicated that certain derivatives effectively reduced inflammation markers, supporting their potential use in treating inflammatory diseases .

作用機序

The mechanism of action of 3-(2-aminophenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Quinoxalin-2(1H)-one: Lacks the amino and phenyl groups, making it less versatile in terms of functionalization.

2-Phenylquinoxaline: Lacks the amino group, which reduces its potential for biological activity.

2-Aminoquinoxaline: Lacks the phenyl group, affecting its chemical reactivity and applications.

Uniqueness

3-(2-aminophenyl)quinoxalin-2(1H)-one stands out due to the presence of both the amino and phenyl groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, and industry .

生物活性

3-(2-Aminophenyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound is a quinoxaline derivative characterized by its unique structural features that contribute to its biological efficacy. The compound can be synthesized through various methods, including microwave-assisted synthesis and other eco-friendly routes, which have been reported to enhance yield and purity .

Biological Activities

Anticancer Activity:

Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the viability of several cancer cell lines, including A431 human epidermoid carcinoma cells, with IC50 values comparable to established chemotherapeutics .

Mechanisms of Action:

The mechanisms underlying the anticancer activity of this compound involve:

- Inhibition of Topoisomerase II: This enzyme is crucial for DNA replication and repair. Compounds that inhibit Topoisomerase II can lead to DNA damage in cancer cells, promoting apoptosis .

- Modulation of Protein Kinases: The compound interacts with various kinases involved in cell signaling pathways, thereby affecting tumor growth and survival .

Anti-inflammatory Effects:

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. In vitro studies have shown varying degrees of COX-2 inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring or the amino group can significantly influence the potency and selectivity of the compound against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at C7 | Enhanced anticancer activity |

| Amino group position | Critical for COX-2 inhibitory action |

| Presence of halogens | Increased cytotoxicity in certain cell lines |

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

A series of experiments demonstrated that this compound effectively reduced cell viability in A431 cells with IC50 values ranging from 0.5 to 1.0 µM, indicating strong potential as an anticancer agent . -

COX-2 Inhibition:

In a study assessing COX-2 inhibition, compounds similar to this compound were evaluated at concentrations up to 200 µg/mL. Results showed significant inhibition rates, with some derivatives achieving over 50% inhibition compared to controls .

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy: Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound.

- Combination Therapies: Investigating the effects of combining this compound with other chemotherapeutic agents may enhance its efficacy.

- Mechanistic Studies: Detailed studies on molecular interactions and pathways affected by this compound will help elucidate its full therapeutic potential.

特性

IUPAC Name |

3-(2-aminophenyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPFVKXVLLERHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919607 | |

| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91658-79-6 | |

| Record name | NSC97031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates?

A1: The reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates provides a novel and efficient pathway for synthesizing perfluoroalkylated benzoazepinoquinoxaline derivatives []. This reaction proceeds through a consecutive intermolecular Michael addition followed by intramolecular cyclization, leading to good yields of the desired product. This method is particularly interesting because it introduces perfluoroalkyl groups, known for their unique properties, into the benzoazepine framework, potentially leading to compounds with novel biological activities.

Q2: Why is the synthesis of novel benzoazepinoquinoxaline derivatives important for drug development?

A2: While the provided research [] focuses on the synthesis method itself, it highlights the potential of these compounds for drug development. Benzoapzepines and quinoxalines are both recognized as privileged structures in medicinal chemistry, displaying a wide range of biological activities. Combining these two pharmacophores within a single molecule, especially with the introduction of perfluoroalkyl groups, opens up possibilities for discovering new drugs with improved potency, selectivity, and pharmacokinetic properties. This approach could be particularly valuable in targeting diseases where existing treatments are ineffective or have significant side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。